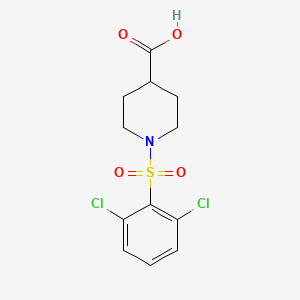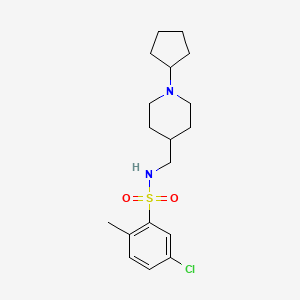
5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a chemical entity that appears to be related to a class of compounds known as benzenesulfonamides. These compounds are characterized by a benzene ring bonded to a sulfonamide group and are known for their diverse range of biological activities, including anticancer and anti-HIV properties. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed in the papers offer insights into the potential chemical behavior and applications of this compound.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various functional groups to the benzenesulfonamide core structure. For instance, the synthesis of N-chloro-N-methoxybenzenesulfonamide is reported to be straightforward, yielding chlorinated products in good to high yields . Similarly, novel benzenesulfonamide derivatives with potential anticancer activity have been synthesized by introducing alkylthio and triazolyl groups, indicating the versatility of the core structure in accommodating various substituents . This suggests that the synthesis of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide would likely involve a multi-step process, potentially starting with a chlorinated benzenesulfonamide and then introducing the cyclopentylpiperidinylmethyl group.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial in determining their biological activity. The papers provided discuss the synthesis and molecular structure of various derivatives, such as 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides , and N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives . These studies highlight the importance of specific substituents and their positions on the benzenesulfonamide core for achieving desired biological effects. The molecular structure of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide would likely exhibit similar considerations, where the spatial arrangement of the substituents could play a significant role in its biological activity.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their substituents. The chlorinating reagent N-chloro-N-methoxybenzenesulfonamide, for example, is used to chlorinate a wide range of substrates, including phenols and aromatic amines . This indicates that the chlorine atom in the 5-chloro position of the compound may also be reactive and could potentially be involved in further chemical transformations. The presence of the piperidinylmethyl group may also influence the reactivity of the compound, potentially opening up pathways for nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide are not detailed in the provided papers, the properties of related compounds can offer some insights. Benzenesulfonamide derivatives are generally known for their solid-state properties and stability, which can be attributed to the sulfonamide group's ability to engage in hydrogen bonding . The introduction of various substituents can alter properties such as solubility, melting point, and reactivity. The presence of a chloro group and a piperidinylmethyl group in the compound would likely affect its solubility in organic solvents and could also influence its melting point and stability.
Applications De Recherche Scientifique
Cyclooxygenase Inhibition for Pain Management
A series of benzenesulfonamide derivatives, including compounds structurally related to 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide, were synthesized to evaluate their potential as cyclooxygenase inhibitors. These compounds were investigated for their effectiveness in inhibiting COX-2 and COX-1 enzymes, which are key targets in the development of anti-inflammatory and pain management drugs. The introduction of specific substituents enhanced COX-2 selectivity, highlighting the therapeutic potential of these compounds in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the side effects associated with non-selective COX inhibitors. (Hashimoto et al., 2002)
Anticancer Potential Through Apoptosis and Autophagy
In the realm of anticancer research, new dibenzenesulfonamides with a similar core structure were synthesized and evaluated for their anticancer properties. These compounds showed significant potential by inducing apoptosis and autophagy in cancer cells, crucial pathways for cancer treatment. Additionally, their ability to inhibit carbonic anhydrase isoenzymes, especially those associated with tumor cells, further supports their utility as novel anticancer agents. This underscores the diverse therapeutic potential of sulfonamide derivatives in oncology, offering a foundation for developing new cancer therapies. (Gul et al., 2018)
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal effects of novel benzenesulfonamide derivatives have been investigated, highlighting their broad-spectrum activity against various pathogens. These studies underline the significance of sulfonamide derivatives in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance. The ability of these compounds to inhibit bacterial and fungal growth showcases their potential as leads in the search for new treatments for infectious diseases. (Vanparia et al., 2010)
Propriétés
IUPAC Name |
5-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2S/c1-14-6-7-16(19)12-18(14)24(22,23)20-13-15-8-10-21(11-9-15)17-4-2-3-5-17/h6-7,12,15,17,20H,2-5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXPHFOKCSTESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)
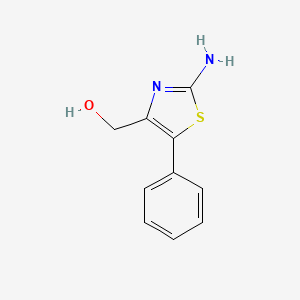
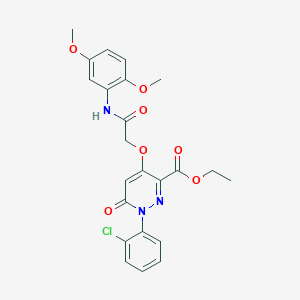
![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)

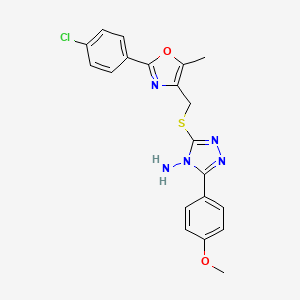
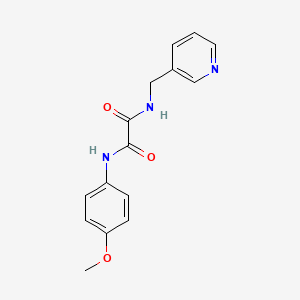

![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B2514892.png)
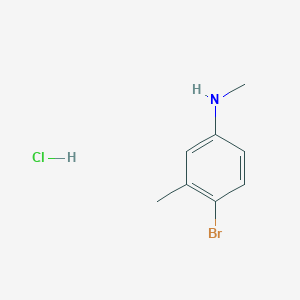
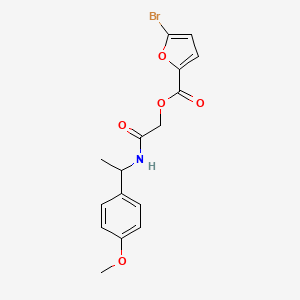
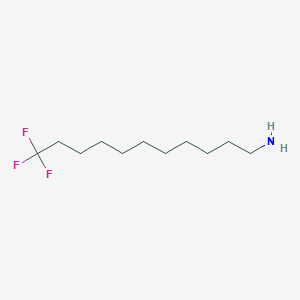
![N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B2514900.png)
